![molecular formula C23H26N4O2S B2879446 N-(2-methylquinolin-4-yl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide CAS No. 953206-45-6](/img/structure/B2879446.png)
N-(2-methylquinolin-4-yl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylquinolin-4-yl)-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a complex organic compound that features a quinoline moiety, a thiophene ring, and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylquinolin-4-yl)-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline derivative, followed by the introduction of the thiophene ring and the piperidine moiety. Common reagents used in these reactions include halogenated quinolines, thiophene derivatives, and piperidine intermediates. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-(2-methylquinolin-4-yl)-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives
科学研究应用
Chemistry
In chemistry, N-(2-methylquinolin-4-yl)-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic properties. The presence of the quinoline and piperidine moieties suggests that it could interact with biological targets such as enzymes, receptors, or DNA. Research may focus on its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In industry, N-(2-methylquinolin-4-yl)-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide could be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or used as a precursor for the synthesis of advanced materials with applications in electronics, coatings, or catalysis.
作用机制
The mechanism of action of N-(2-methylquinolin-4-yl)-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways and altering cellular responses.
相似化合物的比较
Similar Compounds
Similar compounds to N-(2-methylquinolin-4-yl)-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide include other quinoline derivatives, thiophene-containing compounds, and piperidine-based molecules. Examples include:
- 2-methylquinoline
- Thiophene-2-carboxaldehyde
- 4-piperidinemethanol
Uniqueness
What sets N-(2-methylquinolin-4-yl)-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide apart is its unique combination of functional groups and structural features. The presence of the quinoline, thiophene, and piperidine moieties in a single molecule provides a versatile platform for exploring new chemical reactions, biological activities, and material properties.
属性
IUPAC Name |
N'-(2-methylquinolin-4-yl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-16-13-21(19-6-2-3-7-20(19)25-16)26-23(29)22(28)24-14-17-8-10-27(11-9-17)15-18-5-4-12-30-18/h2-7,12-13,17H,8-11,14-15H2,1H3,(H,24,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZAFCZSWXEDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3CCN(CC3)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
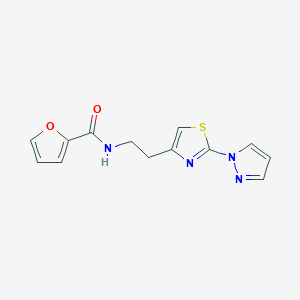
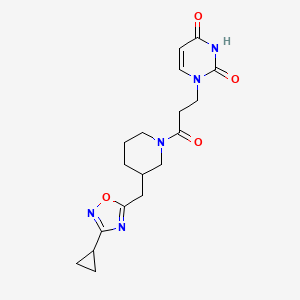
![1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(3-methylbutanoyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2879367.png)
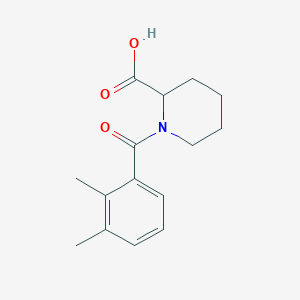
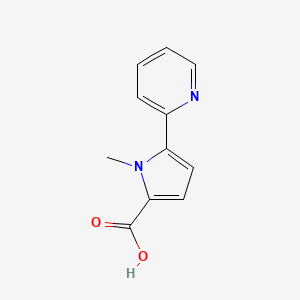
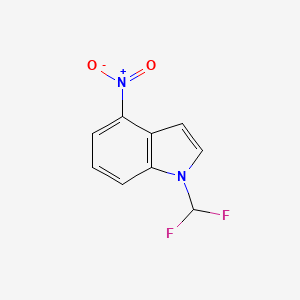
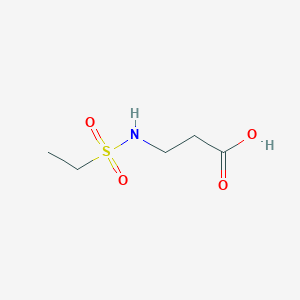
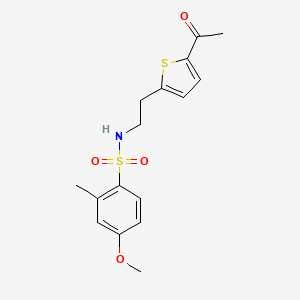
![N-(3-(1H-indol-1-yl)propyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2879381.png)
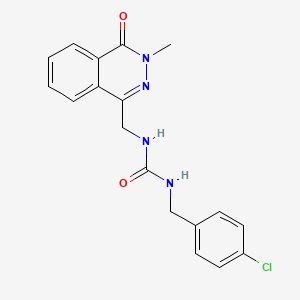
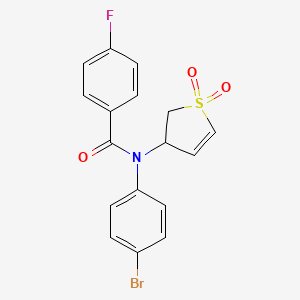
![2-(cyclopentylsulfanyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2879385.png)
